Bacterial Urease Inhibition: (4-Chloro-2-methylphenyl)urea Versus Acetohydroxamic Acid (AHA) Reference Standard
In a bacterial urease inhibition assay employing urea as substrate with a 15-minute pre-incubation followed by ELISA-based detection, (4-chloro-2-methylphenyl)urea (CHEMBL4424772) demonstrated an IC₅₀ of 3.90 × 10³ nM (3.90 μM), which is approximately 7.5-fold more potent than the clinical urease inhibitor reference compound acetohydroxamic acid (AHA; IC₅₀ = 2.92 × 10⁴ nM) measured under identical conditions [1]. This places (4-chloro-2-methylphenyl)urea among the more active monosubstituted phenylurea inhibitors in the dataset, although several N,N′-disubstituted urea analogs in the same screen achieved sub-micromolar potency.
| Evidence Dimension | Bacterial urease inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.90 × 10³ nM (3.90 μM) |
| Comparator Or Baseline | Acetohydroxamic acid (AHA): IC₅₀ = 2.92 × 10⁴ nM (29.2 μM) |
| Quantified Difference | ~7.5-fold greater inhibitory potency than AHA |
| Conditions | Bacterial urease; urea substrate; 15 min pre-incubation; ELISA readout |
Why This Matters
This provides a quantitative potency benchmark against a clinically used urease inhibitor, supporting the selection of (4-chloro-2-methylphenyl)urea as a tractable monosubstituted urea scaffold for urease-targeted probe development, where the free N–H group enables further derivatisation.
- [1] BindingDB. (n.d.). ChEMBL_1921927 (CHEMBL4424772): Inhibition of bacterial urease – PrimarySearch_ki assay data. BindingDB entry 50009784. View Source
